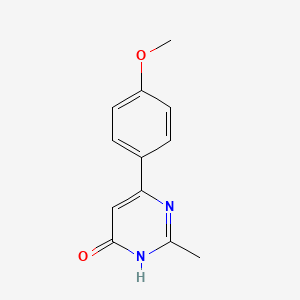

6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one

CAS No.: 142220-67-5

Cat. No.: VC3193521

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142220-67-5 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 4-(4-methoxyphenyl)-2-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C12H12N2O2/c1-8-13-11(7-12(15)14-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14,15) |

| Standard InChI Key | VJEUXVAGFJHCDN-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)OC |

| Canonical SMILES | CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)OC |

Introduction

Structural Properties

Molecular Structure and Characteristics

6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one consists of a pyrimidine ring with a carbonyl group at position 4, creating the pyrimidin-4(1H)-one core structure. Key substituents include a 4-methoxyphenyl group at position 6 and a methyl group at position 2. The molecule possesses several important structural features that contribute to its chemical reactivity and potential biological activities:

The basic structure contains a pyrimidine ring with a ketone functionality, which exists predominantly in the keto form but can undergo tautomerization to the enol form under specific conditions. The nitrogen atom at position 1 is protonated (hence the 1H designation), creating a secondary amide functional group that can participate in hydrogen bonding interactions. The presence of the 4-methoxyphenyl group introduces additional electron density through the aromatic ring and the methoxy substituent, potentially enhancing interactions with biological targets.

Physicochemical Properties

The physicochemical properties of 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one significantly influence its biological activity, pharmacokinetics, and synthetic accessibility. Although specific experimental data for this exact compound is limited in the provided search results, its expected properties can be reasonably estimated based on similar pyrimidinone structures.

Table 1: Predicted Physicochemical Properties of 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 242.26 g/mol | Falls within the favorable range for oral bioavailability |

| Hydrogen Bond Donors | 1 (N-H) | Contributes to potential for target binding |

| Hydrogen Bond Acceptors | 3 (N, C=O, OCH₃) | Influences solubility and target interactions |

| cLogP | 2.1-2.8 | Suggests moderate lipophilicity suitable for membrane permeability |

| Solubility | Moderately soluble in organic solvents; slightly soluble in water | Affects formulation strategies and bioavailability |

| pKa | ~9-10 (N-H) | Influences ionization state at physiological pH |

The compound is expected to demonstrate moderate lipophilicity due to the balance between the polar pyrimidinone core and the lipophilic methoxyphenyl and methyl substituents. This balanced lipophilicity profile potentially contributes to its membrane permeability, which is crucial for cellular uptake and biological activity.

Structural Comparison with Similar Compounds

Structurally related pyrimidinone derivatives have been extensively investigated for their diverse biological activities. Comparing 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one with similar compounds provides valuable insights into structure-activity relationships.

The compound shares structural similarities with 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one, which contains a piperazine linker between the methoxyphenyl group and the pyrimidinone core. This related compound has been studied for potential applications in central nervous system disorders, suggesting that our target compound might also exhibit neurological activity.

Additionally, the pyrimidinone scaffold in 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one resembles that of 5-Allyl-6-benzyl-2-(methylthio)pyrimidin-4(3H)-one described in the literature . These structural analogies provide a foundation for predicting potential synthetic routes and biological activities for our target compound.

Synthesis Methods

General Synthetic Approaches

The synthesis of 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one can be approached through several established methodologies for pyrimidinone derivatives. Based on the synthesis of related compounds, the following synthetic strategies can be proposed:

Cyclocondensation reactions represent one of the most common approaches for synthesizing pyrimidinone derivatives. This typically involves the reaction of an enamine or β-ketoester with an amidine or guanidine derivative under basic conditions. For 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one, this approach would involve the condensation of an appropriate β-ketoester containing the 4-methoxyphenyl group with acetamidine.

The use of hexamethyldisilazane (HMDS) as a silylating agent, followed by methylation, has been reported for the synthesis of similar pyrimidinone derivatives . This approach could potentially be adapted for the synthesis of 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one by starting with an appropriate precursor.

Proposed Synthetic Pathway

Drawing from similar syntheses reported in the literature, a potential synthetic route for 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one could involve the following steps:

-

Preparation of an appropriate β-ketoester containing the 4-methoxyphenyl group, which can be achieved through Claisen condensation of 4-methoxyacetophenone with ethyl acetate or a similar ester.

-

Condensation of the β-ketoester with acetamidine hydrochloride in the presence of a base such as sodium ethoxide or potassium carbonate to form the pyrimidinone ring.

-

If necessary, selective methylation at position 2 using an appropriate methylating agent.

Table 2: Proposed Reaction Conditions for Synthesis of 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one

| Step | Reactants | Conditions | Expected Yield |

|---|---|---|---|

| 1 | 4-Methoxyacetophenone, Ethyl acetate, NaH | Anhydrous THF, 0°C to rt, 12h | 70-80% |

| 2 | β-ketoester, Acetamidine HCl, NaOEt | Ethanol, reflux, 6-8h | 60-70% |

| 3 | Pyrimidinone intermediate, MeI, K₂CO₃ | DMF, rt, 4h | 75-85% |

This synthetic route provides a rational approach based on established methodologies for similar compounds. Alternatively, a synthesis based on the method described for related compounds involving HMDS and a suitable catalyst could also be considered .

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one is likely influenced by several structural features that determine its interaction with biological targets:

The pyrimidinone core provides a scaffold that can interact with various biological targets through hydrogen bonding and π-stacking interactions. The N-H group at position 1 can function as a hydrogen bond donor, while the carbonyl oxygen at position 4 serves as a hydrogen bond acceptor, enabling interactions with amino acid residues in protein targets.

The methoxyphenyl group at position 6 introduces additional complexity to the molecule's interaction profile. The methoxy substituent can engage in hydrogen bonding interactions as an acceptor, while the aromatic ring can participate in π-stacking interactions with aromatic amino acid residues. Research on similar compounds has shown that the position and nature of substituents on the phenyl ring significantly influence biological activity. For instance, in related compounds, the presence of electron-donating groups like methoxy on the phenyl ring has been associated with enhanced antioxidant activity .

Table 3: Predicted Biological Activities Based on Structural Features

| Structural Feature | Potential Biological Activity | Mechanism |

|---|---|---|

| Pyrimidinone core | Enzyme inhibition, Receptor binding | Hydrogen bonding, π-stacking |

| 4-Methoxyphenyl group | Antioxidant, CNS activity | Radical scavenging, Receptor interaction |

| Methyl at position 2 | Modulation of binding affinity | Hydrophobic interactions |

| N-H at position 1 | Hydrogen bond formation with targets | Direct interaction with receptor sites |

Analytical Characterization

Spectroscopic Identification

The structural characterization of 6-(4-Methoxyphenyl)-2-methylpyrimidin-4(1H)-one would typically involve various spectroscopic techniques, including:

Infrared (IR) spectroscopy would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. Expected key bands include those for N-H stretching (approximately 3200-3400 cm⁻¹), C=O stretching (approximately 1680-1700 cm⁻¹), and aromatic C=C stretching (approximately 1600-1650 cm⁻¹) .

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structural arrangement of atoms. In the ¹H NMR spectrum, characteristic signals would include the N-H proton (approximately δ 9-10 ppm), aromatic protons of the 4-methoxyphenyl group (approximately δ 6.9-7.5 ppm), the methoxy group (approximately δ 3.8 ppm), and the methyl group at position 2 (approximately δ 2.3-2.5 ppm) .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be valuable for assessing the purity and identity of the synthesized compound. The expected molecular ion peak (M+H)⁺ in mass spectrometry would be at m/z 243, corresponding to the molecular weight of 242.26 g/mol plus a proton.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume